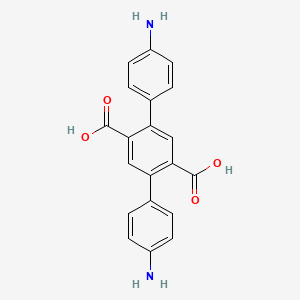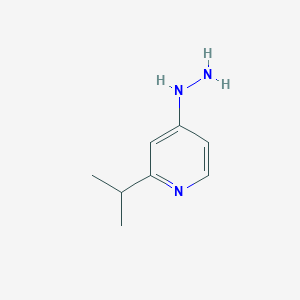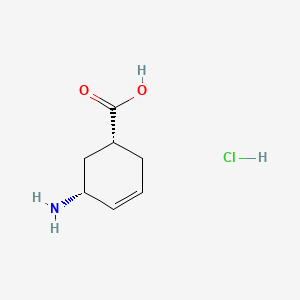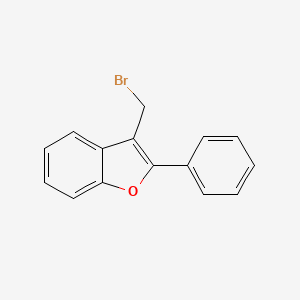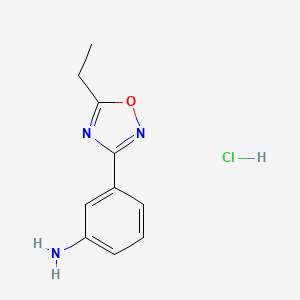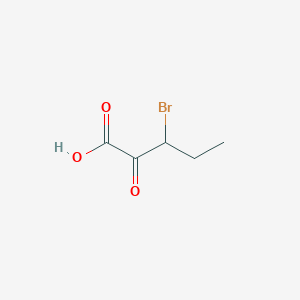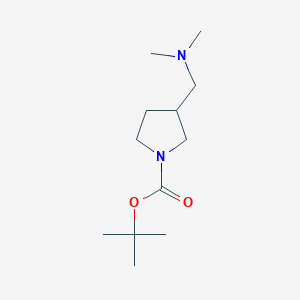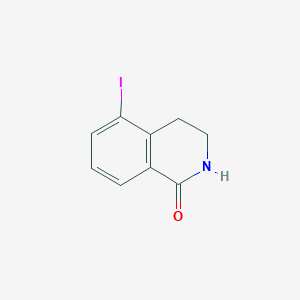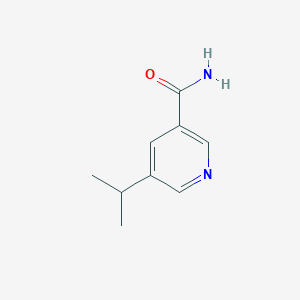![molecular formula C26H18Cl2N2O8 B13653306 1,1'-Bis(3,5-dicarboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13653306.png)
1,1'-Bis(3,5-dicarboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride is a polypeptide organic cationic salt. This compound is known for its unique structure, which includes two bipyridine units connected by phenyl rings with carboxyl groups at the 3 and 5 positions. It is commonly used in coordination chemistry and materials science research due to its ability to form stable complexes with various metal ions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves organic synthesis techniques. The process generally includes the following steps:
Formation of Bipyridine Units: The bipyridine units are synthesized through a series of reactions involving pyridine derivatives.
Attachment of Phenyl Rings: The phenyl rings are attached to the bipyridine units through coupling reactions.
Introduction of Carboxyl Groups: Carboxyl groups are introduced at the 3 and 5 positions of the phenyl rings through carboxylation reactions.
Formation of the Cationic Salt: The final step involves the formation of the cationic salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
化学反応の分析
Types of Reactions
1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: Reduction reactions can convert the compound to its reduced forms, which have different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield a variety of substituted derivatives .
科学的研究の応用
1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride has a wide range of scientific research applications:
Chemistry: Used in coordination chemistry to form stable complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in photodynamic therapy.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and sensors
作用機序
The mechanism of action of 1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in photodynamic therapy, the compound can generate reactive oxygen species upon exposure to light, which can target and destroy cancer cells .
類似化合物との比較
Similar Compounds
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium Dichloride: Another bipyridinium compound with different substituents on the phenyl rings.
1-(3,5-dicarboxyphenyl)-4,4’-bipyridinium Bromide: A similar compound with bromide as the counterion instead of chloride.
Uniqueness
1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride is unique due to its specific structure and the presence of carboxyl groups at the 3 and 5 positions of the phenyl rings. This structure allows it to form stable complexes with a wide range of metal ions, making it highly versatile for various scientific applications .
特性
分子式 |
C26H18Cl2N2O8 |
|---|---|
分子量 |
557.3 g/mol |
IUPAC名 |
5-[4-[1-(3,5-dicarboxyphenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzene-1,3-dicarboxylic acid;dichloride |
InChI |
InChI=1S/C26H16N2O8.2ClH/c29-23(30)17-9-18(24(31)32)12-21(11-17)27-5-1-15(2-6-27)16-3-7-28(8-4-16)22-13-19(25(33)34)10-20(14-22)26(35)36;;/h1-14H,(H2-2,29,30,31,32,33,34,35,36);2*1H |
InChIキー |
MGEIRJBKFNHLQR-UHFFFAOYSA-N |
正規SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


